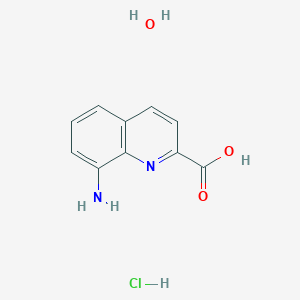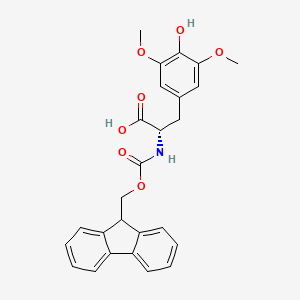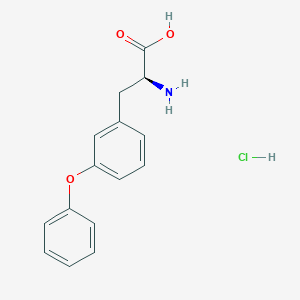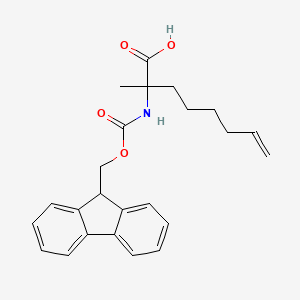
8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C10H11ClN2O3. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is known for its applications in scientific research, particularly in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride. The reaction typically yields the desired product in good amounts (61-79%).
Industrial Production Methods: Industrial production of 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate involves scaling up the synthetic routes mentioned above. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of hydrogen gas or metal hydrides.
Substitution reactions can be carried out using halogenating agents or other suitable reagents.
Major Products Formed:
Oxidation can lead to the formation of quinone derivatives.
Reduction can produce amino derivatives.
Substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate is used in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in biological studies to understand cellular processes and interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
8-Hydroxyquinoline
2-Aminoquinoline
Quinoline-2-carboxylic acid
Uniqueness: 8-Amino-2-quinolinecarboxylic acid hydrochloride hydrate is unique due to its specific structural features and reactivity
Properties
IUPAC Name |
8-aminoquinoline-2-carboxylic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH.H2O/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7;;/h1-5H,11H2,(H,13,14);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZMNVGYHZPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=C(C=C2)C(=O)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-ylcarbamate](/img/structure/B8062314.png)
![tert-butyl N-[(2S)-1-(3,5-dimethylphenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8062321.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-[2-(trifluoromethoxy)phenyl]propan-2-yl]carbamate](/img/structure/B8062324.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8062331.png)
![N-cyclohexylcyclohexanamine;(2S)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B8062344.png)


![9H-fluoren-9-ylmethyl N-[(2S)-1-(3,5-dimethylphenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8062359.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(4-methoxy-2,6-dimethylphenyl)propan-2-yl]carbamate](/img/structure/B8062361.png)
![tert-butyl N-[(2S)-1-[4-(diethylamino)phenyl]-3-hydroxypropan-2-yl]carbamate](/img/structure/B8062364.png)
![tert-butyl N-[(2S)-1-hydroxy-3-(3-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B8062368.png)
![2-[(4R,5S,6S,7R,9R,11Z,13Z,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B8062396.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpent-4-ynoic acid](/img/structure/B8062401.png)

